Menthol glucuronide
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Overview
Description
- As a biomarker, This compound can be detected in both plasma and urine following acute inhalation of menthol .
Menthol glucuronide: is a metabolite of , which is a principal component of peppermint oil.
Preparation Methods
- The synthetic routes for menthol glucuronide are not explicitly documented in the available sources. it is formed through the metabolism of menthol in the body.
- Industrial production methods may involve enzymatic glucuronidation or chemical synthesis, but specific details are not readily accessible.
Chemical Reactions Analysis
- Its formation primarily involves glucuronidation, where the hydroxyl group of menthol reacts with glucuronic acid to form the glucuronide.
- Common reagents include glucuronic acid and UDP-glucuronosyltransferases (UGTs).
- The major product is This compound itself.
Menthol glucuronide: does not undergo direct chemical reactions in the same way that primary functional groups do.
Scientific Research Applications
Chemistry: Used as a model compound for glucuronidation studies.
Biology: Investigated as a biomarker for assessing menthol exposure.
Medicine: Relevant in pharmacokinetic studies and drug metabolism research.
Industry: May be used in quality control or safety assessments of menthol-containing products.
Mechanism of Action
- Molecular targets and pathways are related to the enzymes involved in glucuronidation.
Menthol glucuronide: does not exert direct pharmacological effects. Instead, it reflects the metabolism of .
Comparison with Similar Compounds
- Similar compounds include other glucuronides formed from various xenobiotics and endogenous molecules.
Menthol glucuronide: is unique due to its specific formation from .
Remember that while This compound serves as a biomarker, its direct pharmacological activity is limited. Researchers primarily study it to understand menthol metabolism and exposure levels
Properties
Molecular Formula |
C16H28O7 |
---|---|
Molecular Weight |
332.39 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16?/m0/s1 |
InChI Key |
CLJGMBYGTHRUNF-NALLFMOWSA-N |
Isomeric SMILES |
CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Origin of Product |
United States |
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